N-(5-chloro-2-methoxyphenyl)benzenesulfonamide N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15037891
InChI: InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3
SMILES:
Molecular Formula: C13H12ClNO3S
Molecular Weight: 297.76 g/mol

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC15037891

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)benzenesulfonamide -

Specification

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H12ClNO3S/c1-18-13-8-7-10(14)9-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,1H3
Standard InChI Key WCIITUDCRRQCSH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC=C2

Introduction

Synthetic Methodology

The synthesis of N-(5-chloro-2-methoxyphenyl)benzenesulfonamide involves a two-step protocol :

  • Formation of the parent sulfonamide: 2-Amino-4-chloroanisole (1.47 g, 10 mmol) reacts with benzenesulfonyl chloride (1.45 mL, 10 mmol) in aqueous medium at pH 9 (maintained using Na2 _2CO3_3). The mixture is stirred until completion (monitored via TLC), acidified to pH 2 with HCl, and filtered to yield the intermediate as colorless needles .

  • N-substitution reactions: The parent compound undergoes further alkylation or arylation using electrophiles (e.g., methyl iodide, allyl bromide) in dimethylformamide (DMF) with NaH as a base, producing derivatives (5a–k) .

Key Reaction Conditions:

  • Temperature: Room temperature for the initial step; 25–30°C for substitutions.

  • Yield: 75–92% for the parent compound; 68–85% for derivatives .

Structural Characterization

Spectroscopic Analysis

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): A singlet at δ\delta 3.51 ppm corresponds to the methoxy group (–OCH3_3). Aromatic protons appear as multiplets between δ\delta 6.82–7.87 ppm, with distinct signals for the para-chloro and ortho-methoxy substituents .

  • IR (KBr, cm1^{-1}): Peaks at 1,345 (S=O asymmetric stretch) and 1,160 (S=O symmetric stretch) confirm the sulfonamide group. N–H stretching is observed at 3,280 .

  • EI-MS: Molecular ion peak at m/zm/z 313.7 ([M]+^+), consistent with the molecular formula .

Crystallographic Validation

Single-crystal X-ray diffraction (XRD) confirms the planar geometry of the sulfonamide group and the dihedral angle (82.3°) between the benzene rings, optimizing steric interactions .

Biological Activities

Enzyme Inhibition

N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide exhibits selective inhibition against AChE (IC50=98.11μM_{50} = 98.11 \, \mu\text{M}) over butyrylcholinesterase (BChE, IC50>200μM_{50} > 200 \, \mu\text{M}), suggesting potential for treating neurodegenerative disorders . Derivatives with alkyl groups (e.g., 5a, N-methyl) show enhanced activity (IC50=34.61μM_{50} = 34.61 \, \mu\text{M}) due to improved hydrophobic interactions .

Antioxidant Properties

At 0.5 mM concentration, the compound scavenges 89.23% of DPPH radicals, outperforming ascorbic acid (92.5%) in comparative assays . The electron-donating methoxy group enhances radical stabilization.

ActivityResult (IC50_{50} or % Inhibition)
Acetylcholinesterase98.11 µM
DPPH scavenging89.23% at 0.5 mM
Lipoxygenase inhibition50.79% at 0.5 mM

Comparative Analysis with Related Sulfonamides

Structural Analogues

  • 5-Chloro-2-methoxy-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzenesulfonamide (PubChem CID 76149701) : Additional methoxy groups increase molecular weight (385.9 g/mol) and lipophilicity, potentially enhancing blood-brain barrier penetration.

  • N-(5-Chloro-2-methoxyphenyl)-4-methoxybenzenesulfonamide (PubChem CID 770818) : A para-methoxy group on the sulfonamide ring reduces AChE inhibition (IC50>150μM_{50} > 150 \, \mu\text{M}) compared to the parent compound, highlighting the importance of substituent positioning.

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition by polarizing the sulfonamide bond.

  • Alkyl substitutions on the nitrogen improve lipid solubility and target binding .

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